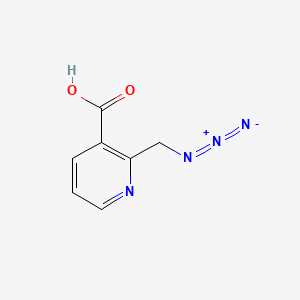

2-(Azidomethyl)nicotinic acid

説明

2-(Azidomethyl)nicotinic acid is a nicotinic acid derivative featuring an azidomethyl (-CH₂N₃) functional group at the 2-position of the pyridine ring. This compound is primarily utilized in chemical biology and RNA structure probing as a precursor to reactive acyl imidazole derivatives, such as this compound imidazolide (NAI-N₃), which act as SHAPE (Selective 2′-Hydroxyl Acylation and Profiling Experiment) probes . Its synthesis involves sequential steps starting from methyl 2-(azidomethyl)nicotinate, including hydrolysis under basic conditions (e.g., NaOH/MeOH) to yield the carboxylic acid form . The azide group enables click chemistry applications, making it valuable for bioconjugation and labeling studies.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azidomethyl)nicotinic acid typically involves the introduction of an azido group to the nicotinic acid molecule. One common method involves the reaction of nicotinic acid with sodium azide under specific conditions to achieve the desired azidomethyl substitution.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions: 2-(Azidomethyl)nicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Sodium azide is commonly used for introducing the azido group.

Reduction Reactions: Staudinger reduction using triphenylphosphine is a typical method for reducing the azido group.

Major Products Formed:

Substitution Reactions: Formation of azidomethyl derivatives.

Reduction Reactions: Conversion of the azido group to an amine group.

科学的研究の応用

Chemical Properties and Mechanism of Action

2-(Azidomethyl)nicotinic acid has the molecular formula . The presence of the azido group at the 2-position of the nicotinic acid structure allows for diverse chemical reactivity, especially in click chemistry and nucleophilic substitution reactions. The compound's mechanism of action primarily involves its interaction with RNA molecules, where it selectively targets unpaired nucleotides, facilitating studies on RNA conformational dynamics.

Key Chemical Reactions

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution Reactions | Azido group participates in nucleophilic substitutions | Sodium azide |

| Reduction Reactions | Azido group can be reduced to an amine | Staudinger reduction (triphenylphosphine) |

RNA Structure Probing

One of the most prominent applications of this compound is in RNA structure profiling techniques such as icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment). This method enables researchers to study RNA structures within living cells, providing insights into RNA dynamics and interactions.

Case Study: icSHAPE Methodology

In a study utilizing icSHAPE methodology, researchers demonstrated that this compound effectively labeled unpaired adenines and cytosines in RNA transcripts within live cells. This labeling allowed for detailed mapping of RNA structures under physiological conditions, significantly enhancing the understanding of RNA behavior in cellular contexts .

Click Chemistry Applications

The azido group in this compound facilitates click chemistry reactions, enabling the transformation of the azide into various functional groups. This property is leveraged for labeling and tracking RNA molecules in cellular environments, making it a powerful agent for molecular biology applications.

Example Application:

Researchers have utilized this compound to create bioconjugates that allow for visualization and manipulation of RNA molecules within cells. This capability is crucial for understanding RNA function and regulation .

Anti-inflammatory Research

Recent investigations have explored the anti-inflammatory properties of nicotinic acid derivatives, including this compound. Studies indicate that compounds within this chemical family can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting potential therapeutic applications beyond molecular biology.

作用機序

The mechanism of action of 2-(Azidomethyl)nicotinic acid involves its interaction with RNA and other nucleic acids. The azidomethylnicotinyl group can block the function of guide RNA and CRISPR systems, which can be reactivated by removing the azido groups with Staudinger reduction. This provides a means to control nucleic acid cleavage and gene editing in live cells .

類似化合物との比較

Comparison with Structurally Similar Nicotinic Acid Derivatives

Structural Analogs: Aminonicotinic Acids

Nicotinic acid derivatives with amino (-NH₂) substituents, such as 2-aminonicotinic acid and 6-amino-2-methylnicotinic acid, share the pyridine-carboxylic acid backbone but lack the reactive azide group. These compounds are primarily used in medicinal chemistry for drug discovery (e.g., as building blocks for nicotinic acetylcholine receptor modulators) . Unlike 2-(azidomethyl)nicotinic acid, aminonicotinic acids exhibit lower reactivity toward nucleophilic agents, limiting their utility in bioorthogonal chemistry.

Table 1: Structural Comparison of Nicotinic Acid Derivatives

Functional Analogs: SHAPE Probes

Research Findings :

- NAI-N₃ demonstrates superior cell permeability compared to early probes like NMIA (N-methylisatoic anhydride) .

Pharmacological Nicotinic Acid Derivatives

Nicotinic acid (vitamin B3) and its derivatives (e.g., nicotinamide) are clinically used for hyperphosphatemia management in dialysis patients . Unlike this compound, these compounds lack azide functionality and instead act as phosphate binders or NAD+ precursors.

生物活性

2-(Azidomethyl)nicotinic acid (CAS Number: 1700604-18-7) is a novel compound derived from nicotinic acid, featuring an azidomethyl group that enhances its reactivity and biological applications. Its unique structure allows it to function as a valuable tool in molecular biology, particularly in RNA research. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the azido group at the 2-position of the nicotinic acid structure enables diverse chemical reactivity, especially in click chemistry and nucleophilic substitution reactions. This compound is particularly noted for its ability to selectively label RNA molecules, making it a powerful agent in RNA structure analysis.

| Compound | Structure Features | Unique Properties |

|---|---|---|

| This compound | Azido group at 2-position; carboxylic acid | Selective RNA probing capability |

| Nicotinic Acid | Carboxylic acid at 3-position; no azido group | Involved in metabolic pathways |

| 2-Aminonicotinic Acid | Amino group at 2-position; carboxylic acid | Different reactivity due to amino functionality |

| Methyl 2-(azidomethyl)nicotinate | Esterified version of azidomethyl derivative | Potentially different solubility properties |

The mechanism of action for this compound primarily involves its interaction with RNA molecules. It selectively targets unpaired nucleotides, such as adenines and cytosines, facilitating studies on RNA conformational dynamics. The compound is utilized in methodologies like icSHAPE (in vivo click selective 2′-hydroxyl acylation and profiling experiment), which allows researchers to probe RNA structures within living cells .

Biological Applications

- RNA Structure Probing :

-

Click Chemistry :

- The azido group allows for click chemistry applications, enabling the transformation of the azide into various functional groups, which can be leveraged for labeling and tracking RNA molecules in cellular environments.

- Anti-inflammatory Research :

Study on RNA Probing

In an experimental study utilizing icSHAPE methodology, researchers demonstrated that this compound effectively labeled unpaired adenines and cytosines in RNA transcripts within live cells. This labeling enabled detailed mapping of RNA structures and dynamics under physiological conditions. The results indicated that the compound's selective reactivity significantly enhances the understanding of RNA behavior in cellular contexts .

Anti-inflammatory Activity Assessment

Another investigation explored the anti-inflammatory properties of various nicotinic acid derivatives, revealing that compounds closely related to this compound exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential dual applications for compounds within this chemical family—both as probes for molecular biology and as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(Azidomethyl)nicotinic acid, and how can reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves sequential steps starting with methyl 2-(azidomethyl)nicotinate. Key steps include (1) hydrolysis in methanol/NaOH to yield the carboxylic acid, (2) purification via acid-base extraction (pH 4) to isolate the product as a white solid. Reaction conditions such as anhydrous solvents (e.g., dichloromethane, DMF), stoichiometric control of sodium azide, and temperature (room temperature for acylation) are critical. NMR (¹H/¹³C) and IR spectroscopy confirm structural integrity, with azide stretches (~2100 cm⁻¹) and carboxylic acid signals (broad ~2500-3300 cm⁻¹) serving as key indicators .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data be interpreted?

- Methodological Answer : High-resolution NMR is essential for confirming the azidomethyl (-CH₂N₃) and carboxylic acid (-COOH) groups. For example, the azidomethyl proton triplet typically appears at δ ~4.5 ppm (coupled to adjacent CH₂), while the aromatic protons of the pyridine ring resonate between δ 7.0–8.5 ppm. Mass spectrometry (ESI-MS) with m/z ~179.05 [M+H]⁺ provides molecular weight validation. Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) assesses purity, with UV detection at 260 nm for pyridine absorption .

Advanced Research Questions

Q. How does this compound function in SHAPE-Seq for RNA structure analysis, and what experimental controls are critical for reproducibility?

- Methodological Answer : The compound acts as an acylating agent in SHAPE-Seq to modify flexible RNA regions. Key steps include (1) incubating RNA with this compound acyl imidazole (NAI-N3) at varying ligand concentrations, (2) reverse transcription (RT) to map acylation sites via RT stops, and (3) sequencing to quantify structural changes. Critical controls include:

- No-SHAPE controls : Identify natural RT stops.

- No-ligand controls : Baseline acylation without target binding.

- Barcoded titration experiments : Ensure multiplexed data accuracy .

Q. What strategies mitigate the formation of mutagenic azide byproducts during synthesis or storage of this compound?

- Methodological Answer : Azide impurities (e.g., residual NaN₃) require rigorous purification:

- Chromatography : Size-exclusion or ion-exchange columns to remove unreacted azides.

- Stability testing : Monitor decomposition under light, heat, or humidity via TLC or HPLC.

- Storage : -20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Refer to guidelines for mutagenic azide handling (e.g., OECD thresholds) .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions, particularly in biochemical assays?

- Methodological Answer : The carboxylic acid group (pKa ~2.5) and pyridine nitrogen (pKa ~5.0) govern pH-dependent behavior. Below pH 3, protonation of the pyridine ring reduces electrophilicity, while deprotonation above pH 6 enhances solubility but risks azide decomposition. For SHAPE-Seq, use pH 7.4 buffered with HEPES or Tris-HCl to balance reactivity and stability. Kinetic studies in acidic media (e.g., peroxomonosulfate oxidation) reveal hydrogen ion retardation effects, requiring pH-stat control .

Q. Data Interpretation & Contradictions

Q. How can researchers resolve discrepancies in reported NMR spectra of this compound derivatives across studies?

- Methodological Answer : Variations in solvent (DMSO-d₆ vs. CDCl₃), concentration, or temperature can shift peaks. Cross-validate using:

- Internal standards : Add TMS (δ 0.0 ppm) for ¹H NMR calibration.

- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign ambiguous signals.

- Comparative analysis : Align with published data in identical solvents (e.g., D₂O for aqueous studies) .

Q. What mechanistic insights explain the dual role of this compound in NAD⁺ biosynthesis and RNA structure probing?

- Methodological Answer : The compound’s pyridine core mimics nicotinic acid, a NAD⁺ precursor, enabling metabolic labeling in salvage pathways. Concurrently, the azidomethyl group allows bioorthogonal click chemistry (e.g., CuAAC) for RNA probing. Experimental differentiation requires:

特性

IUPAC Name |

2-(azidomethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-11-10-4-6-5(7(12)13)2-1-3-9-6/h1-3H,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTDBCLUAIVGVLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CN=[N+]=[N-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。